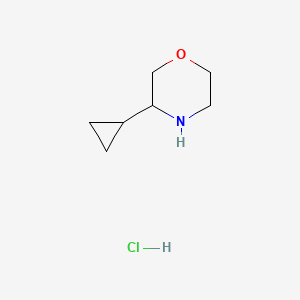

3-Cyclopropylmorpholine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-cyclopropylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6(1)7-5-9-4-3-8-7;/h6-8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBIHAFLFZURMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2COCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Cyclopropylmorpholine Hydrochloride

Retrosynthetic Analysis and Precursor Identification for 3-Cyclopropylmorpholine (B1422630) Hydrochloride

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to known and reliable chemical reactions.

For 3-cyclopropylmorpholine hydrochloride, the primary disconnection breaks the morpholine (B109124) ring. The most logical disconnections are the C-N and C-O bonds, which trace back to a key chiral amino alcohol precursor and a two-carbon synthon.

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound is disconnected at the N-H bond to its free base, 3-cyclopropylmorpholine.

Functional Group Interconversion (FGI): The morpholine ring is opened. This can be envisioned by disconnecting the C4-N and C5-O bonds, leading back to a key intermediate, (S)-1-cyclopropyl-2-aminoethanol, and a C2-dielectrophile.

Precursor Identification: The chiral amino alcohol, (S)-1-cyclopropyl-2-aminoethanol, is a critical precursor. This can be further disconnected to a chiral cyclopropyl (B3062369) ketone.

Starting Materials: The synthesis can be traced back to readily available starting materials such as cyclopropyl methyl ketone.

The successful synthesis of this compound relies on the strategic use of key intermediates and synthon equivalents.

Key Synthetic Intermediates:

(S)-1-Cyclopropyl-2-aminoethanol: This is the most crucial chiral building block, containing the cyclopropyl group and the necessary amino and alcohol functionalities for forming the morpholine ring.

N-Protected-(S)-1-cyclopropyl-2-aminoethanol: Protection of the amine, commonly with a tert-butyloxycarbonyl (Boc) group, is often necessary to prevent side reactions during the cyclization step. nih.gov

N-Boc-3-cyclopropylmorpholine: This is the protected intermediate formed after the ring-closing reaction.

Synthon Equivalents:

A synthon is an idealized fragment resulting from a disconnection. In the synthesis, these synthons are replaced by real chemical reagents known as synthetic equivalents.

| Synthon | Synthetic Equivalent |

| HO-CH(cyclopropyl)-CH2-NH2 | (S)-1-Cyclopropyl-2-aminoethanol |

| –CH2-CH2– (C2-dielectrophile) | 1,2-Dichloroethane (B1671644), 1,2-Dibromoethane, Ethylene (B1197577) sulfate (B86663) organic-chemistry.org |

Classical and Modern Synthetic Routes to this compound

Both classical and modern synthetic methods can be applied to construct the this compound molecule. These routes typically involve a multi-step sequence.

A common pathway to this compound involves the following sequence:

Asymmetric Synthesis of (S)-1-Cyclopropyl-2-aminoethanol: The synthesis often begins with the stereoselective preparation of the key chiral amino alcohol. One approach is the asymmetric reduction of a cyclopropyl ketone to the corresponding chiral alcohol, followed by conversion to the amino alcohol. nih.govdiva-portal.org

N-Protection: The amino group of (S)-1-cyclopropyl-2-aminoethanol is protected, for example, with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This prevents the nitrogen from acting as a nucleophile in subsequent steps. nih.gov

Cyclization to form the Morpholine Ring: The N-protected amino alcohol is then reacted with a suitable C2-electrophile, such as 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base (e.g., sodium hydride) to facilitate the intramolecular Williamson ether synthesis, forming the morpholine ring. nih.gov

Deprotection: The Boc protecting group is removed from the nitrogen atom, typically under acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent). rsc.orgresearchgate.net

Salt Formation: The resulting 3-cyclopropylmorpholine free base is treated with hydrochloric acid to form the stable hydrochloride salt.

A representative reaction scheme is shown below:

The efficiency and yield of the synthesis can be significantly influenced by the reaction conditions. While specific optimization data for this exact molecule is not extensively published, general principles for each step can be applied.

| Step | Reaction | Key Parameters for Optimization | Potential Conditions |

| 1 | Asymmetric Reduction | Chiral catalyst, reducing agent, temperature, solvent | Catalyst: (R)-CBS-oxazaborolidine; Reducing agent: Borane-dimethyl sulfide (B99878) complex; Solvent: THF; Temperature: -20 °C to 0 °C |

| 3 | Cyclization | Base, solvent, temperature, leaving group on C2-synthon | Base: NaH, K₂CO₃; Solvent: DMF, DMSO; Temperature: Room temperature to 80 °C; C2-Synthon: 1,2-dibromoethane |

| 4 | Deprotection | Acid, solvent, temperature | Acid: HCl in dioxane, TFA; Solvent: Dichloromethane, Methanol; Temperature: 0 °C to room temperature |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Alternative Reagents: Instead of using hazardous dihaloalkanes for the cyclization step, ethylene sulfate can be employed as a greener alternative. It is less toxic and the reaction can often be performed under milder conditions. organic-chemistry.org

Catalytic Methods: The use of catalytic methods for the synthesis of the chiral amino alcohol, such as asymmetric transfer hydrogenation, can reduce waste compared to stoichiometric reagents. rsc.orgrsc.org

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product is a key principle. One-pot reactions, where multiple steps are carried out in the same reactor without isolating intermediates, can improve atom economy and reduce solvent waste. organic-chemistry.org

Enantioselective Synthesis of Chiral this compound Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the enantioselective synthesis of a specific isomer, such as (S)-3-cyclopropylmorpholine hydrochloride, is of significant importance.

The primary strategy for achieving enantioselectivity is through the synthesis of the key chiral intermediate, (S)-1-cyclopropyl-2-aminoethanol. This can be accomplished through several methods:

Asymmetric Reduction: This is a powerful technique where a prochiral ketone (e.g., cyclopropyl methyl ketone) is reduced to a chiral alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a well-known example that utilizes a chiral oxazaborolidine catalyst to achieve high enantioselectivity. nih.govacs.orggoogle.com

Chiral Resolution: This method involves the separation of a racemic mixture of 1-cyclopropyl-2-aminoethanol. This can be achieved by reacting the racemate with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. nih.gov

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material from nature. For instance, a chiral amino acid with a similar stereochemical arrangement could potentially be converted into the target amino alcohol.

Derivatization and Functionalization Strategies for this compound

Derivatization of 3-cyclopropylmorpholine is essential for creating analogues for research, such as in structure-activity relationship (SAR) studies, or for developing prodrugs with modified physicochemical properties. rsc.orgnih.gov

The morpholine ring offers several sites for modification, but the secondary amine nitrogen is the most reactive and common site for functionalization. Regioselective N-functionalization is readily achieved through standard reactions. nih.gov

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a wide variety of substituents on the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or acid anhydrides forms stable amide derivatives.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups to the nitrogen.

Modification at other positions of the morpholine ring is more complex and typically requires building the ring from already-functionalized precursors.

The cyclopropyl group is a three-membered carbocycle that is generally stable but can undergo specific chemical transformations, often involving ring-opening, due to its inherent ring strain. nih.gov These reactions typically require activation by an adjacent functional group or catalysis by a transition metal. rsc.orgnih.gov

For a molecule like 3-cyclopropylmorpholine, direct functionalization of the cyclopropyl ring without affecting the morpholine structure is challenging. Potential transformations, though likely requiring harsh conditions, could include:

Hydrogenolysis: Ring-opening with hydrogen over a metal catalyst (e.g., Pt, Pd) to form an isopropyl group.

Acid-catalyzed Ring Opening: In the presence of strong acids, the ring may open to form an allyl or propenyl derivative.

Cycloadditions: If an activating group (like a carbonyl) were adjacent to the cyclopropane (B1198618), it could participate in rearrangement or cycloaddition reactions to form larger heterocyclic systems. nih.govresearchgate.net

These transformations are less common for simple alkyl-substituted cyclopropanes and are more relevant to derivatives where the cyclopropyl group is adjacent to a π-system or other activating group.

The synthesis of analogues is a cornerstone of medicinal chemistry for exploring SAR. rsc.orgnih.gov For 3-cyclopropylmorpholine, analogues could be created by:

Varying the 3-substituent: Replacing the cyclopropyl group with other small alkyl (e.g., isopropyl, cyclobutyl) or functionalized groups. nih.gov

Substituting the morpholine ring: Introducing substituents at other positions (C2, C5, C6) of the morpholine ring, typically by starting from different precursors.

Modifying the N-substituent: As described in section 2.4.1, a wide array of groups can be added to the nitrogen to probe interactions with biological targets.

Prodrug design aims to temporarily modify a drug molecule to overcome undesirable properties like poor solubility, low membrane permeability, or rapid metabolism. youtube.comnih.gov For a secondary amine like 3-cyclopropylmorpholine, several prodrug strategies are applicable: unipd.it

N-Acyloxyalkyl Carbamates: These can be designed to be hydrolyzed by esterase enzymes in the body, releasing the parent amine, carbon dioxide, and an aldehyde.

N-Mannich Bases: Formed by reacting the amine with an aldehyde and a carrier molecule, these are often pH-sensitive and can release the parent drug in specific environments.

Amino Acid Conjugates: Attaching an amino acid can target specific transporters, such as PEPT1 in the intestine, to improve oral absorption. unipd.it

These strategies convert the basic amine into a neutral, often more lipophilic, entity that can more easily cross biological membranes before being enzymatically or chemically cleaved to release the active parent compound.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Cyclopropylmorpholine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment of 3-Cyclopropylmorpholine (B1422630) Hydrochloride

NMR spectroscopy stands as a powerful, non-destructive technique for probing the chemical environment of atomic nuclei, providing invaluable information about the connectivity and spatial arrangement of atoms within a molecule. For 3-Cyclopropylmorpholine hydrochloride, NMR is instrumental in assigning the configuration of the stereocenter at the C3 position and determining the conformational dynamics of the morpholine (B109124) ring.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide the foundational information for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum, typically proton-decoupled, indicates the number of unique carbon atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Disclaimer: The following data is predicted based on the analysis of similar chemical structures and has not been experimentally verified.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 3.8 - 4.0 (ax), 3.0 - 3.2 (eq) | ~68 |

| 3 | 2.8 - 3.0 | ~60 |

| 4 (N-H) | 9.0 - 9.5 (broad) | - |

| 5 | 3.6 - 3.8 (ax), 2.9 - 3.1 (eq) | ~65 |

| 6 | 3.9 - 4.1 (ax), 3.2 - 3.4 (eq) | ~70 |

| 7 (Cyclopropyl CH) | 0.8 - 1.0 | ~10 |

| 8/9 (Cyclopropyl CH₂) | 0.4 - 0.6, 0.1 - 0.3 | ~5 |

Note: The chemical shifts are referenced to a standard internal solvent signal. The morpholine ring protons are expected to show complex splitting patterns due to axial and equatorial environments.

The stereochemistry at the C3 position, which is a chiral center, can be determined using advanced NMR techniques. wordpress.com The relative stereochemistry can be investigated through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments. The magnitude of the coupling constants between the proton at C3 and the adjacent protons on C2 and the cyclopropyl (B3062369) ring can provide information about their dihedral angles, which in turn relates to the stereochemical orientation of the cyclopropyl group (either axial or equatorial on the morpholine ring).

NOE experiments, such as NOESY or ROESY, detect through-space interactions between protons that are in close proximity. wordpress.com For instance, irradiation of the C3 proton and observation of NOE enhancements to specific protons on the morpholine ring can help to establish the relative orientation of the cyclopropyl substituent. The determination of the absolute configuration would typically require the use of chiral derivatizing or solvating agents in the NMR analysis. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis. wikipedia.orgslideshare.net

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. researchgate.netlibretexts.org By measuring the mass with high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is a crucial step in confirming the identity of the synthesized compound.

Predicted HRMS Data for this compound

Disclaimer: The following data is predicted and has not been experimentally verified.

| Parameter | Predicted Value |

| Molecular Formula | C₇H₁₄ClNO |

| Monoisotopic Mass | 163.0764 |

| Predicted [M+H]⁺ | 164.0837 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the protonated molecular ion of 3-Cyclopropylmorpholine) and its subsequent fragmentation through collision-induced dissociation (CID). rsc.org The analysis of the resulting product ions provides a fragmentation fingerprint that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to be initiated by cleavages within the morpholine ring and the loss of the cyclopropyl group. Common fragmentation pathways for morpholine derivatives involve ring-opening reactions and the loss of small neutral molecules. researchgate.net The cyclopropyl group can also undergo characteristic fragmentation. docbrown.info

Predicted MS/MS Fragmentation of this compound

Disclaimer: The following data is predicted based on the analysis of similar chemical structures and has not been experimentally verified.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 164.0837 | 122.0730 | C₃H₆ (Cyclopropene) |

| 164.0837 | 88.0757 | C₄H₈O (Butene oxide) |

| 122.0730 | 94.0651 | C₂H₄ (Ethene) |

| 88.0757 | 58.0651 | CH₂O (Formaldehyde) |

X-ray Crystallography and Solid-State Analysis of this compound

While NMR and MS provide detailed information about the molecule in the solution and gas phases, respectively, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms, bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would unequivocally establish the stereochemistry at the C3 chiral center and the preferred conformation of the morpholine ring (e.g., chair, boat). It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the morpholinium proton and the chloride anion, and how these interactions influence the crystal packing. While no specific crystallographic data for this compound is publicly available, analysis of related cyclopropyl-containing compounds and morpholine derivatives suggests that the morpholine ring would likely adopt a chair conformation with the cyclopropyl substituent in an equatorial position to minimize steric hindrance. rsc.orgresearchgate.net

Crystal Structure Determination of this compound

The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD). This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays allow for the calculation of the electron density distribution within the crystal, which in turn reveals the precise location of each atom.

For this compound, this analysis would provide critical information, including:

Bond lengths and angles: Precise measurements of the interatomic distances and angles within the molecule.

Conformation: The spatial arrangement of the morpholine ring (e.g., chair, boat, or twist-boat conformation) and the orientation of the cyclopropyl substituent.

Intermolecular interactions: The nature and geometry of hydrogen bonds, particularly involving the morpholinium cation, the chloride anion, and any solvent molecules present in the crystal lattice. For instance, a charge-assisted hydrogen bond between the protonated amine and the chloride ion would be expected. acs.org

A comprehensive search of crystallographic databases and scientific literature did not yield any published crystal structure for this compound. Reports on similar structures, such as 1,2-dimorpholinoethane, confirm that the morpholine ring can adopt a chair conformation in the solid state. mdpi.com

Polymorphism and Co-crystallization Studies of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs. nih.gov These different forms arise from variations in the packing of molecules in the crystal lattice and can exhibit distinct physicochemical properties. nih.gov The investigation of polymorphism is crucial in pharmaceutical sciences as different polymorphs can have different stability and solubility. nih.gov Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy are commonly used to identify and characterize polymorphs. nih.govnih.gov

A search of the available scientific literature found no studies on the polymorphism of this compound.

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecular components in a stoichiometric ratio within the same crystal lattice. acs.org For hydrochloride salts, co-crystallization with neutral organic acids (co-formers) can be a strategy to modify the physical properties of the active pharmaceutical ingredient. acs.orggoogle.com The chloride ion's ability to act as a strong hydrogen bond acceptor is key to this approach. acs.org The formation of co-crystals is typically confirmed by techniques like PXRD, DSC, and FT-IR spectroscopy. nih.govtandfonline.com

There are no published reports on co-crystallization studies involving this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Structural Analysis of this compound

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing molecular structure. epequip.comspectroscopyonline.com These methods are complementary, as the selection rules for vibrational transitions differ.

For this compound, a combined FT-IR and Raman analysis would be expected to reveal characteristic vibrational modes:

Morpholine Ring Vibrations: The morpholine moiety would exhibit several characteristic bands. These include C-H stretching vibrations of the methylene (B1212753) groups, typically observed in the 3100-2850 cm⁻¹ region. researchgate.net C-O-C stretching vibrations and N-H bending vibrations would also be present. Studies on related morpholine compounds show that the morpholine ring stretching can be observed around 1040 cm⁻¹. researchgate.net

Cyclopropyl Group Vibrations: The cyclopropyl group has distinctive vibrational modes due to its strained ring structure. C-H stretching vibrations for a cyclopropyl group are typically found at higher wavenumbers than for other alkanes, around 3080-3040 cm⁻¹. docbrown.info Skeletal vibrations of the cyclopropane (B1198618) ring are also expected in the fingerprint region. docbrown.info

N-H⁺ Stretching: As a hydrochloride salt, the protonated amine (morpholinium ion) would show a broad N-H⁺ stretching band in the FT-IR spectrum, typically in the range of 2700-2250 cm⁻¹.

No specific FT-IR or Raman spectra for this compound have been published. Therefore, a definitive table of vibrational frequencies cannot be provided.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination of Chiral this compound

3-Cyclopropylmorpholine possesses a chiral center at the carbon atom where the cyclopropyl group is attached to the morpholine ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule. For chiral this compound, CD spectroscopy could be used to:

Confirm the presence of enantiomers.

Determine the enantiomeric purity of a sample.

Potentially assign the absolute configuration (R or S) by comparing experimental spectra with theoretical calculations or with spectra of structurally related compounds of known configuration. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. nih.gov The resulting spectrum, known as an ORD curve, is characteristic of a specific chiral compound and can be used for its identification and for determining its absolute configuration.

A comprehensive search of the scientific literature did not reveal any published CD or ORD studies for this compound.

Computational Chemistry and Theoretical Studies on 3 Cyclopropylmorpholine Hydrochloride

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Binding Dynamics of 3-Cyclopropylmorpholine (B1422630) Hydrochloride

Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model the behavior of 3-Cyclopropylmorpholine hydrochloride in various solvents, such as water or less polar organic solvents. These simulations would reveal the preferred conformations of the morpholine (B109124) ring (chair or boat) and the orientation of the cyclopropyl (B3062369) substituent. Studies on morpholine itself have shown a preference for the chair conformation. acs.org The presence of the cyclopropyl group and the hydrochloride salt form would likely further stabilize specific conformations.

Table 2: Illustrative Conformational Preferences of 3-Cyclopropylmorpholine in Different Solvents from a Hypothetical MD Simulation

| Solvent | Predominant Conformation | Cyclopropyl Group Orientation | Key Interactions |

| Water | Chair | Equatorial | Hydrogen bonding between the protonated nitrogen and water molecules. |

| Chloroform | Chair | Equatorial | Dipole-dipole interactions with the solvent. |

| DMSO | Chair | Axial | Stronger hydrogen bonding and dipole interactions may favor a different orientation. |

Note: This table is a hypothetical representation of potential MD simulation results.

MD simulations are extensively used to study how a small molecule (ligand) interacts with a protein target. nih.govnih.gov For this compound, if a protein binding partner were identified, MD simulations could model the dynamics of the binding process. These simulations would provide insights into the stability of the protein-ligand complex, the specific amino acid residues involved in the interaction, and the role of water molecules in the binding site. The morpholine ring is a common moiety in drug discovery and is known to participate in key interactions with protein targets. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (In Vitro/Target Specific)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. pensoft.net While a specific QSAR model for this compound is not available, the methodology can be described for a series of its analogues.

A QSAR study on analogues of this compound would involve synthesizing a library of related compounds with variations in the substituent groups. The biological activity of these compounds against a specific in vitro target would be measured. Various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would then be calculated for each analogue. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

For example, a 3D-QSAR study on a series of morpholine derivatives identified key structural features important for their activity. acs.org Such a model for analogues of this compound could guide the design of new compounds with improved potency or other desired properties.

Table 3: Example of a QSAR Data Table for a Series of Hypothetical 3-Cyclopropylmorpholine Analogues

| Analogue | Modification | LogP (Lipophilicity) | Dipole Moment (D) | In Vitro Activity (IC50, µM) |

| 1 (Parent) | 3-Cyclopropyl | 1.5 | 4.5 | 10.2 |

| 2 | 3-Cyclobutyl | 1.9 | 4.6 | 15.8 |

| 3 | 3-Phenyl | 2.8 | 4.2 | 5.1 |

| 4 | 2-Methyl-3-cyclopropyl | 1.8 | 4.8 | 8.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the components of a QSAR study.

Predictive Models for Biological Activity based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the structural or property descriptors of a compound with its biological activity. For this compound, a QSAR study would involve compiling a dataset of related morpholine derivatives with known activities against a specific biological target. The structural features of these molecules would then be quantified using various descriptors.

Key Molecular Descriptors for this compound:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index or the Balaban J index, which can quantify the degree of branching.

Electronic Descriptors: Properties like dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The nitrogen and oxygen atoms in the morpholine ring, along with the cyclopropyl group, create a specific electronic profile that would be a key focus.

Geometrical Descriptors: These relate to the three-dimensional shape of the molecule, including its surface area and volume. The presence of the rigid cyclopropyl group appended to the flexible morpholine ring introduces a unique conformational landscape that is critical for receptor binding.

A hypothetical QSAR model would be developed using statistical methods like multiple linear regression or machine learning algorithms to create an equation that links these descriptors to biological activity. This model could then be used to predict the activity of novel, unsynthesized analogs of this compound, thereby guiding future drug discovery efforts.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Type | Specific Descriptor Example | Relevance to this compound |

| Topological | Molecular Connectivity Index | Quantifies the size and branching of the molecule. |

| Electronic | Partial Charge on Morpholine Nitrogen | Influences hydrogen bonding and electrostatic interactions with a target. |

| Geometrical | Solvent Accessible Surface Area | Describes the molecule's exposure to a solvent or receptor binding pocket. |

| Lipophilicity | LogP (Partition Coefficient) | Predicts the molecule's ability to cross biological membranes. |

Pharmacophore Modeling for this compound

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model would be constructed based on its key structural elements.

The essential features would likely include:

A Hydrogen Bond Acceptor: The oxygen atom within the morpholine ring.

A Cationic/Ionizable Feature: The protonated nitrogen atom of the hydrochloride salt, which is crucial for forming salt bridges or strong hydrogen bonds.

Hydrophobic/Non-polar Features: The cyclopropyl group and the aliphatic carbons of the morpholine ring provide hydrophobic bulk, which can engage with non-polar pockets in a receptor.

By aligning this compound with other known active compounds, a common pharmacophore hypothesis can be generated. This model serves as a 3D query for screening large virtual libraries of compounds to identify novel molecules that fit the pharmacophore and are therefore likely to possess similar biological activity.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction Type |

| Hydrogen Bond Acceptor | Morpholine Oxygen | Interaction with donor groups (e.g., -NH, -OH) in a binding site. |

| Positive Ionizable | Protonated Morpholine Nitrogen | Electrostatic interactions, salt bridges, hydrogen bonding. |

| Hydrophobic | Cyclopropyl Ring | Van der Waals forces, interaction with non-polar amino acid residues. |

| Hydrophobic | Morpholine Ring Carbons | Contribution to hydrophobic interactions. |

Reaction Mechanism Studies of this compound Synthesis and Degradation Pathways

Theoretical methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions, including the synthesis and degradation of this compound. These studies provide insights into the feasibility and kinetics of a reaction.

Transition State Analysis in this compound Reactions

Any chemical reaction proceeds through a high-energy transition state that lies on the reaction coordinate between reactants and products. Computational methods, particularly density functional theory (DFT), can be used to locate and characterize the geometry and energy of these fleeting structures.

For a potential synthesis route, such as the reductive amination of a cyclopropyl-substituted ketone with a morpholine precursor, transition state analysis would identify the energy barrier for the key bond-forming steps. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the reaction rate and identify the rate-determining step. This information is critical for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis.

Energy Landscape Profiling for this compound Transformations

An energy landscape profile, or reaction coordinate diagram, maps the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. For the degradation of this compound, for example, under acidic or oxidative conditions, computational modeling could be used to explore various potential degradation pathways.

By calculating the energies of potential intermediates and the barriers for each step, the most likely degradation route can be identified. This would reveal which bonds are most susceptible to cleavage and what degradation products are likely to form. For instance, the model could investigate the stability of the morpholine ring or the cyclopropyl group under various simulated environmental or metabolic conditions. This predictive capability is crucial for understanding the chemical stability and potential metabolic fate of the compound.

Biological Target Engagement and Mechanistic Investigations of 3 Cyclopropylmorpholine Hydrochloride in Vitro/cellular

Identification of Molecular Targets for 3-Cyclopropylmorpholine (B1422630) Hydrochloride

In vitro studies have been crucial in identifying the principal molecular targets of compounds structurally related to 3-Cyclopropylmorpholine hydrochloride. The available evidence points towards the dopamine (B1211576) and norepinephrine (B1679862) transporters as the primary sites of action.

While specific binding affinity constants such as Kᵢ or Kₔ for this compound are not extensively reported in publicly available literature, research on analogous compounds, particularly substituted phenylmorpholines, provides significant insights. One closely related compound, 3-chlorophenmetrazine (also referred to as 3-CPM or PAL-594), has been identified as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.orgwikiwand.com Studies on this and similar compounds indicate that they possess a notable affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET). wikipedia.orgwikiwand.comwikipedia.org

Qualitative assessments suggest that compounds in this class exhibit a degree of selectivity. For instance, 3-chlorophenmetrazine is reported to be approximately two- to three-fold more potent at inducing dopamine release compared to norepinephrine release. wikipedia.orgwikiwand.com This suggests a higher functional affinity for the dopamine transporter over the norepinephrine transporter. The general class of substituted phenylmorpholines are recognized for their activity as monoamine neurotransmitter releasers. wikipedia.org

Table 1: Qualitative Receptor and Transporter Interaction Profile for 3-Cyclopropylmorpholine Analogs

| Target | Interaction Type | Reported Affinity/Potency |

| Dopamine Transporter (DAT) | Releasing Agent | Higher functional potency |

| Norepinephrine Transporter (NET) | Releasing Agent | Lower functional potency |

The primary mechanism of action for this compound analogs appears to be the induction of neurotransmitter release rather than direct enzyme inhibition. wikipedia.orgwikiwand.comwikipedia.org However, some early research on a compound abbreviated as "3-CPM" indicated very weak inhibitory activity against monoamine oxidase (MAO) in vitro. Specifically, at a high concentration of 1 mM, this compound was found to inhibit MAO-A by approximately 50%, with even weaker inhibition of MAO-B. It is important to note that the specific identity of this "3-CPM" as this compound is not definitively established in the context of this particular study.

More targeted research on the closely related 3-chlorophenmetrazine does not emphasize MAO inhibition as a primary or significant mechanism of action. wikipedia.orgwikiwand.comwikipedia.org

Table 2: In Vitro Enzyme Inhibition Data for a "3-CPM" Analog

| Enzyme Target | Concentration | % Inhibition |

| Monoamine Oxidase-A (MAO-A) | 1 mM | ~50% |

| Monoamine Oxidase-B (MAO-B) | 1 mM | <50% |

Detailed protein-ligand interaction studies for this compound, such as those employing Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), are not widely available in the scientific literature. These techniques would be invaluable for providing thermodynamic and kinetic data on the binding of this ligand to its transporter targets, but such specific investigations have not been published.

Pharmacological Characterization of this compound at Recombinant Receptor and Enzyme Systems

No publicly available scientific data exists for this specific compound.

Metabolism and Pharmacokinetics Research on 3 Cyclopropylmorpholine Hydrochloride in Vitro/preclinical Research Focus

In Vitro Metabolic Stability and Metabolite Identification of 3-Cyclopropylmorpholine (B1422630) Hydrochloride

While no direct studies on 3-Cyclopropylmorpholine hydrochloride are available, the metabolic fate of related structures provides valuable insights.

Table 1: Hypothetical Hepatic Microsomal Stability Data for this compound (Note: This table is illustrative and not based on experimental data for the specific compound)

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

CYP enzymes are the primary drivers of oxidative drug metabolism. nih.govmdpi.comnih.gov Identifying the specific CYP isoforms responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. For compounds containing a cyclopropylamine (B47189) structure, metabolism can sometimes be mediated by CYP enzymes like CYP1A2, leading to ring-opening and the formation of reactive intermediates. acs.org The morpholine (B109124) ring in other drug molecules has also been shown to be metabolized by various CYP isoforms. Without experimental data, the specific CYP enzymes involved in the metabolism of this compound remain unknown.

Metabolite identification is a critical step in understanding a drug's disposition and potential for active or toxic metabolites. unl.ptsigmaaldrich.com For a molecule like this compound, potential metabolic pathways could include:

Oxidation of the morpholine ring: This could lead to the formation of various hydroxylated or ring-opened products.

Metabolism of the cyclopropyl (B3062369) group: While often stable, the cyclopropyl ring, particularly when attached to a nitrogen atom, can undergo oxidation, potentially leading to ring scission. acs.org

N-dealkylation: If the nitrogen of the morpholine ring is substituted, this could be a potential metabolic pathway.

Enzyme Kinetics of Metabolic Transformations of this compound

Enzyme kinetics studies, which determine parameters like Kₘ and Vₘₐₓ, are essential for understanding the efficiency of metabolic pathways and for predicting the saturation of metabolism at higher concentrations. The kinetics of metabolism for this compound would depend on the affinity of the metabolizing enzymes for the compound. Atypical kinetics are sometimes observed with certain CYP enzymes, such as CYP3A4.

Table 2: Hypothetical Enzyme Kinetic Parameters for a Major Metabolic Pathway of this compound (Note: This table is illustrative and not based on experimental data for the specific compound)

| Enzyme System | Metabolic Pathway | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |

|---|

Drug Transporter Interactions and Efflux Studies of this compound (In Vitro/Cell-Based)

Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a significant role in the absorption, distribution, and elimination of drugs. acs.org In vitro cell-based assays are used to determine if a compound is a substrate or inhibitor of these transporters. The physicochemical properties of this compound would influence its potential interaction with drug transporters. For instance, the introduction of a cyclopropyl group has been shown in some cases to alter a drug's pKa and reduce its P-glycoprotein efflux ratio. nih.govwikipedia.org

Plasma Protein Binding Studies of this compound (In Vitro)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, affects its distribution and availability to reach its target and metabolizing enzymes. Only the unbound fraction of a drug is considered pharmacologically active. Techniques like equilibrium dialysis are commonly used to determine the fraction of unbound drug (fᵤ). The plasma protein binding of this compound would be influenced by its lipophilicity and ionization state at physiological pH.

Table 3: Hypothetical Plasma Protein Binding Data for this compound (Note: This table is illustrative and not based on experimental data for the specific compound)

| Species | Plasma Protein Binding (%) | Fraction Unbound (fu) |

|---|---|---|

| Human | Data not available | Data not available |

Preclinical Pharmacokinetic Modeling for In Vitro-In Vivo Extrapolation (IVIVE) of this compound

In vitro-in vivo extrapolation (IVIVE) serves as a critical bridge in modern drug discovery, translating data from laboratory-based in vitro systems to predict the pharmacokinetic (PK) behavior of a compound in living organisms (in vivo). wikipedia.org This process is essential for anticipating a drug's absorption, distribution, metabolism, and excretion (ADME) profile in humans, thereby guiding candidate selection and first-in-human dose predictions. For a novel compound such as this compound, a robust IVIVE strategy would be fundamental to its preclinical development.

The core of IVIVE involves integrating in vitro experimental data into mathematical models to simulate the compound's disposition. wikipedia.org Physiologically based pharmacokinetic (PBPK) models are central to this effort, as they compartmentalize the body into a series of interconnected tissues and organs, governed by physiological blood flow rates. wikipedia.org

The development of a PBPK model for this compound would begin with the determination of key in vitro parameters. These parameters are typically measured using a variety of assays, as outlined in the table below.

Table 1: Key In Vitro Parameters for IVIVE of this compound

| Parameter | In Vitro System | Purpose |

| Metabolic Stability | Liver Microsomes, Hepatocytes | To determine the intrinsic clearance (CLint) of the compound by metabolic enzymes (e.g., Cytochrome P450s). |

| Plasma Protein Binding | Equilibrium Dialysis, Ultracentrifugation | To measure the fraction of the compound bound to plasma proteins, which influences its distribution and availability for metabolism and action. |

| Blood-to-Plasma Ratio | Incubation with whole blood | To understand the distribution of the compound between red blood cells and plasma. |

| Hepatocyte Uptake | Sandwich-cultured hepatocytes | To assess the rate of active uptake into liver cells, a key step for hepatic metabolism and clearance. nih.gov |

| Permeability | Caco-2, MDCK cell monolayers | To predict intestinal absorption and blood-brain barrier penetration. |

| CYP Reaction Phenotyping | Recombinant human CYP enzymes | To identify the specific Cytochrome P450 enzymes responsible for the compound's metabolism. |

The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility and modulate pharmacokinetic properties. nih.govacs.orgnih.gov However, it can also be metabolically labile. enamine.net Therefore, a primary focus of in vitro studies for this compound would be to characterize its metabolic stability and pathways. The cyclopropyl group may influence the metabolic profile, potentially undergoing hydroxylation or ring-opening reactions, while the morpholine ring itself could be a site for N-dealkylation or oxidation.

Once these in vitro data are generated, they are used as inputs for IVIVE models to predict in vivo PK parameters. The process typically involves scaling the in vitro intrinsic clearance (CLint) to an in vivo hepatic clearance (CLh) value, accounting for physiological factors like liver blood flow and hepatocellularity. youtube.com

Table 2: Illustrative IVIVE Workflow and Predicted Parameters for this compound

| IVIVE Step | Input Data (from in vitro assays) | Modeling Approach | Predicted In Vivo Parameter |

| 1. Prediction of Hepatic Clearance | Intrinsic Clearance (CLint), Fraction unbound in plasma (fu,p) | Well-Stirred Model, Parallel Tube Model | Hepatic Clearance (CLh) |

| 2. Prediction of Volume of Distribution | Fraction unbound in plasma (fu,p), Fraction unbound in tissue (fu,t), pKa | Mechanistic Tissue Composition Models | Volume of Distribution at Steady State (Vss) |

| 3. Prediction of Absorption | Permeability (Papp), Solubility | Advanced Compartmental Absorption and Transit (ACAT) models | Fraction absorbed (Fa), Oral Bioavailability (F) |

| 4. Full PBPK Simulation | All of the above | Integration into a whole-body PBPK software platform | Plasma concentration-time profile |

The accuracy of IVIVE predictions is a significant area of research. nih.gov For many compounds, a good correlation between predicted and observed clearances can be achieved. nih.gov However, discrepancies can arise due to factors not fully captured by simple in vitro systems, such as the involvement of transporters in drug disposition or the formation of unique metabolites in vivo. nih.gov For central nervous system (CNS) drug candidates, predicting brain penetration is particularly challenging, though the inclusion of a morpholine ring is often intended to improve this property. nih.govacs.orgmdpi.com

Advanced IVIVE approaches are continuously being developed, incorporating more complex in vitro models like 3D organoids and "human-on-a-chip" systems to better mimic in vivo physiology. wikipedia.org Furthermore, artificial intelligence and machine learning models are being used to enhance the accuracy of extrapolations from toxicogenomics and other high-throughput data. nih.gov For a novel molecule like this compound, employing a state-of-the-art IVIVE workflow would be crucial for a reliable preclinical assessment and for making informed decisions about its progression towards clinical development. bohrium.comaltex.org

Advanced Analytical Method Development for Research Applications of 3 Cyclopropylmorpholine Hydrochloride

Chromatographic Techniques for Separation and Purity Assessment of 3-Cyclopropylmorpholine (B1422630) Hydrochloride

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 3-Cyclopropylmorpholine hydrochloride, various chromatographic methods are indispensable for purity assessment and the identification of potential impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purity determination of non-volatile or thermally unstable compounds like this compound. The development of a stability-indicating reversed-phase HPLC (RP-HPLC) method is a common strategy. researchgate.netimpactfactor.org Such a method can separate the main compound from its degradation products and synthesis-related impurities. nih.gov

Method development typically involves optimizing several key parameters:

Stationary Phase: A C18 column is a frequent choice for the separation of morpholine (B109124) derivatives due to its versatility and ability to resolve compounds with moderate polarity. researchgate.netresearchgate.net

Mobile Phase: The mobile phase often consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. nih.gov The pH of the buffer and the gradient or isocratic elution profile are adjusted to achieve optimal separation and peak shape. researchgate.net For instance, an acidic pH can ensure the amine is in its protonated, more water-soluble form.

Detection: Ultraviolet (UV) detection is commonly employed. researchgate.net The selection of the detection wavelength is critical and is typically set at the absorbance maximum of the analyte to ensure high sensitivity. For compounds with low UV absorbance, alternative detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) may be considered.

System Suitability: Validation of the method includes assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the results are reliable. researchgate.net Peak purity can be assessed using a photodiode array (PDA) detector, which scans across a range of wavelengths. jopcr.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for separation. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | Elutes the compound from the column. |

| Elution | Gradient | Allows for separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 215 nm | Quantifies the compound based on its light absorption. |

| Injection Vol. | 10 µL | Introduces a precise amount of sample into the system. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net While this compound itself is a salt and thus not sufficiently volatile for direct GC analysis, the technique is highly valuable for identifying volatile byproducts, residual solvents, or impurities from its synthesis.

For the analysis of the free base form or other non-volatile morpholine derivatives, derivatization may be necessary to increase volatility. nih.gov This involves a chemical reaction to convert the analyte into a more volatile compound. For instance, secondary amines can react with reagents to produce stable and volatile derivatives suitable for GC analysis. nih.gov

GC analysis is typically performed with the following components:

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is chosen based on the expected byproducts.

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds, offering high sensitivity. keikaventures.comastm.org For definitive identification of unknown impurities, a Mass Spectrometer (MS) is coupled with the GC (GC-MS), providing structural information based on the mass-to-charge ratio of fragmented ions. nih.gov

Table 2: Representative GC Conditions for Analysis of Volatile Impurities

| Parameter | Condition | Rationale |

|---|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column for general-purpose separation. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 50°C, ramp to 280°C | Separates compounds based on their boiling points. |

| Detector | Mass Spectrometer (MS) | Allows for both quantification and identification of impurities. |

The 3-Cyclopropylmorpholine structure contains a chiral center at the C-3 position. Therefore, it can exist as a pair of enantiomers. In many research applications, particularly those related to pharmacology, it is essential to work with a single enantiomer, as different enantiomers can have distinct biological activities. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample. nih.govnih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov CSPs are often based on derivatives of cellulose or amylose. nih.gov Method development for chiral separations involves screening various CSPs and mobile phases (often mixtures of alkanes like hexane with an alcohol modifier like isopropanol or ethanol) to find conditions that provide baseline resolution of the enantiomeric peaks. nih.gov

Table 3: Example Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiralpak AD-H or similar amylose-based CSP | Provides a chiral environment for differential interaction. |

| Mobile Phase | Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine | The non-polar/polar mixture elutes the enantiomers at different rates. |

| Flow Rate | 0.8 mL/min | Optimized for best resolution and analysis time. |

| Detection | UV at 215 nm | Monitors the elution of the separated enantiomers. |

Spectrophotometric and Electrochemical Methods for Quantification of this compound in Research Matrices

Beyond chromatography, other analytical techniques are valuable for the direct quantification of this compound, especially in solution-based research studies.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. mu-varna.bgnih.gov It is widely used for determining the concentration of an active pharmaceutical ingredient in bulk or simple solutions. researchgate.net

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify this compound, a spectral scan is first performed to identify the wavelength of maximum absorbance (λmax). mu-varna.bg A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at this λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net While the morpholine structure itself has limited UV absorbance, the presence of other chromophores or the use of specific solvents can make this technique viable. eurjchem.com

Table 4: Hypothetical Data for UV-Vis Spectrophotometric Quantification

| Concentration (µg/mL) | Absorbance at λmax (e.g., 210 nm) |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.611 |

| 25 | 0.764 |

From a calibration curve generated with this data, the concentration of the unknown sample can be calculated.

Electrochemical methods offer high sensitivity and are particularly well-suited for the analysis of electroactive species. Compounds containing amine functional groups, such as 3-Cyclopropylmorpholine, can be oxidized at an electrode surface, providing a basis for their detection and quantification. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used. mdpi.com

DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to CV. rsc.org The peak current in a DPV experiment is directly proportional to the concentration of the analyte. To enhance sensitivity and selectivity, the working electrode (e.g., a glassy carbon electrode) can be modified with various nanomaterials or polymers. rsc.orgmdpi.com A calibration curve of peak current versus concentration is constructed to quantify the analyte in a sample. This method can be particularly useful for determining concentrations in complex biological or environmental research matrices. mdpi.com

Table 5: Key Parameters in Electrochemical Method Development

| Parameter | Description | Significance |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE), possibly modified | The surface where the electrochemical reaction of interest occurs. |

| Reference Electrode | Ag/AgCl | Provides a stable potential for reference. |

| Counter Electrode | Platinum wire | Completes the electrical circuit. |

| Supporting Electrolyte | e.g., Phosphate Buffer Solution (PBS) at a specific pH | Provides conductivity and controls the pH of the medium. |

| Technique | Differential Pulse Voltammetry (DPV) | A sensitive technique for quantitative measurements. |

| Potential Range | Scanned over a range where the analyte is oxidized | Determines the potential at which the peak current is measured. |

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for the analysis of complex mixtures containing this compound and its related substances. These techniques offer enhanced separation and detection capabilities, which are crucial for both qualitative and quantitative analysis in intricate biological and chemical matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the in vitro screening and identification of drug metabolites. nih.gov This technique combines the high-resolution separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for trace analysis and metabolite profiling of this compound.

In a typical in vitro metabolism study, this compound would be incubated with liver microsomes or hepatocytes. nih.govscience.gov These in vitro systems contain a variety of drug-metabolizing enzymes that can biotransform the parent compound into one or more metabolites. science.gov Following incubation, the samples would be analyzed by LC-MS/MS to separate and identify the parent compound and any newly formed metabolites. The high-resolution mass spectrometry capabilities allow for the determination of the elemental composition of the metabolites, while tandem mass spectrometry provides structural information through fragmentation analysis.

Illustrative In Vitro Metabolite Profiling of this compound by LC-MS/MS

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Biotransformation |

| 3-Cyclopropylmorpholine | 5.2 | 128.1 | 86.1, 70.1 | Parent Compound |

| Metabolite 1 | 4.5 | 144.1 | 102.1, 86.1 | Hydroxylation |

| Metabolite 2 | 3.8 | 142.1 | 86.1, 68.1 | Dehydrogenation |

| Metabolite 3 | 3.2 | 102.1 | 86.1, 58.1 | N-dealkylation |

This table is for illustrative purposes and represents hypothetical data based on common metabolic pathways.

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is particularly useful for identifying volatile impurities that may be present from the synthetic process or as degradation products. This could include residual solvents or volatile by-products.

The analysis would typically involve headspace or direct injection of a solution of this compound into the GC-MS system. The gas chromatograph separates the volatile components based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio and fragmentation patterns.

Hypothetical Volatile Impurities in this compound by GC-MS

| Potential Volatile Component | Retention Time (min) | Characteristic Ions (m/z) | Potential Source |

| Dichloromethane | 2.1 | 84, 86, 49 | Residual Solvent |

| Toluene | 4.3 | 91, 92 | Residual Solvent |

| Cyclopropanecarboxaldehyde | 3.5 | 70, 41, 29 | Synthesis By-product |

This table is for illustrative purposes and represents hypothetical data.

Quality Control and Impurity Profiling of this compound for Research Use

Ensuring the purity and quality of this compound is paramount for its use in research applications to obtain reliable and reproducible results. Quality control and impurity profiling involve the detection, identification, and quantification of any impurities present in the compound.

Synthetic impurities can arise from starting materials, intermediates, reagents, and by-products of the manufacturing process of this compound. A combination of chromatographic and spectroscopic techniques is employed to detect and characterize these impurities. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is a primary tool for separating and quantifying non-volatile impurities.

The structural elucidation of unknown impurities often requires their isolation, followed by analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Illustrative Synthetic Impurity Profile of this compound

| Impurity ID | Structure | Potential Origin | Analytical Method |

| Impurity A | N-oxide of 3-Cyclopropylmorpholine | Oxidation of parent compound | LC-MS |

| Impurity B | Ring-opened precursor | Incomplete cyclization | HPLC-UV |

| Impurity C | Dimer of 3-Cyclopropylmorpholine | Side reaction during synthesis | LC-MS/MS |

This table is for illustrative purposes and represents hypothetical data.

Forced degradation studies are essential to identify the potential degradation products of this compound and to develop stability-indicating analytical methods. These studies involve subjecting the compound to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress, to accelerate its degradation.

The resulting degradation products are then analyzed using techniques like HPLC with photodiode array (PDA) and mass spectrometric detection to separate and identify them. The knowledge gained from these studies is crucial for establishing appropriate storage conditions and shelf-life for the research compound.

Hypothetical Forced Degradation Study of this compound

| Stress Condition | Major Degradation Products | Percentage Degradation |

| 0.1 M HCl, 60°C, 24h | Hydrolytic cleavage of the morpholine ring | 15% |

| 0.1 M NaOH, 60°C, 24h | Ring opening and rearrangement | 10% |

| 3% H2O2, RT, 24h | N-oxidation and hydroxylation | 20% |

| 80°C, 48h | Minimal degradation | <2% |

| UV light (254 nm), 24h | Photolytic cleavage | 8% |

This table is for illustrative purposes and represents hypothetical data based on general principles of forced degradation studies.

Applications of 3 Cyclopropylmorpholine Hydrochloride As a Research Tool and Chemical Probe

Use in Biological Pathway Elucidation and Target Validation (In Vitro/Cellular)

In a hypothetical research context, a compound like 3-Cyclopropylmorpholine (B1422630) hydrochloride could be employed in a variety of in vitro and cellular assays to probe its effect on cellular processes. For instance, it might be tested for its ability to inhibit or activate a specific enzyme or receptor. Such studies are foundational to understanding the mechanism of action of a new chemical entity and for validating whether a particular protein is a viable target for therapeutic intervention. fdc-chemical.comlabcompare.com

A typical workflow for target validation using a novel compound is presented in the table below.

| Step | Description | Example Assay |

| 1. Initial Screening | The compound is tested against a panel of known biological targets (e.g., kinases, GPCRs) to identify potential interactions. | Broad-panel radiometric or fluorescence-based enzyme assays. |

| 2. Dose-Response Analysis | The potency of the compound against an identified target is determined by testing a range of concentrations. | IC50 or EC50 determination using a specific cellular or biochemical assay. |

| 3. Cellular Activity Confirmation | The effect of the compound on the target is confirmed in a cellular context to ensure cell permeability and engagement with the target in a more complex biological system. | Western blotting to detect changes in downstream signaling proteins, or cellular thermal shift assays (CETSA). |

| 4. Selectivity Profiling | The compound is tested against a panel of related targets to assess its selectivity. | Profiling against a family of related enzymes or receptors. |

Application in Organic Synthesis as a Reagent or Intermediate

The structural characteristics of 3-Cyclopropylmorpholine hydrochloride, namely its secondary amine within the morpholine (B109124) ring and the presence of a cyclopropyl (B3062369) group, make it a potentially useful building block or intermediate in organic synthesis. The morpholine ring is a favored structural motif in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. smolecule.com

While it is plausible that this compound is used as an intermediate in the synthesis of more complex molecules, specific examples from peer-reviewed scientific literature where it is explicitly mentioned as a starting reagent or intermediate with corresponding reaction details are not publicly documented. In a synthetic context, the nitrogen atom of the morpholine ring could undergo various chemical transformations.

Potential Synthetic Transformations:

| Reaction Type | Description | Potential Product |

| N-Alkylation | Introduction of an alkyl group onto the nitrogen atom. | N-alkyl-3-cyclopropylmorpholine derivatives. |

| N-Arylation | Introduction of an aryl group onto the nitrogen atom, often via cross-coupling reactions like the Buchwald-Hartwig amination. | N-aryl-3-cyclopropylmorpholine derivatives. |

| Amide Coupling | Reaction with a carboxylic acid or its activated derivative to form an amide bond. | N-acyl-3-cyclopropylmorpholine derivatives. |

| Reductive Amination | Reaction with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond. | N-substituted-3-cyclopropylmorpholine derivatives. |

Development as a Structural Scaffold for Novel Chemical Entities in Medicinal Chemistry Research

The morpholine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a scaffold that is capable of binding to multiple biological targets with high affinity. smolecule.com The addition of a cyclopropyl group to this scaffold introduces a three-dimensional feature that can be advantageous for exploring the chemical space around a biological target. The development of this compound as a structural scaffold for novel chemical entities is an area of interest in medicinal chemistry research.

However, a review of publicly accessible scientific literature and patents does not reveal specific series of novel chemical entities that are explicitly described as being derived from the this compound scaffold, along with their associated structure-activity relationship (SAR) data.

Utility in Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Libraries (for research purposes)

Fragment-based drug discovery (FBDD) and high-throughput screening (HTS) are key strategies in modern drug discovery for identifying starting points for new medicines. fdc-chemical.com FBDD involves screening libraries of small molecules, or "fragments," against a biological target. HTS, on the other hand, typically involves the screening of larger, more complex molecules.

Given its relatively low molecular weight and the presence of desirable structural motifs, this compound would be a suitable candidate for inclusion in a fragment library, particularly one focused on three-dimensional structures. However, information regarding its inclusion in specific, publicly documented FBDD or HTS libraries is not available. Commercial and academic screening libraries are often proprietary, and their exact contents are not always disclosed.

Comparison of HTS and FBDD:

| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) |

| Compound Size | Typically 250-500 Da | Typically < 300 Da |

| Library Size | 100,000s to millions | 100s to 1,000s |

| Hit Affinity | Micromolar to nanomolar | Millimolar to micromolar |

| Hit Complexity | High | Low |

| Focus | Finding potent "hits" directly | Finding small, efficient binders for optimization |

Radiolabeling Strategies for Investigating Biological Distribution and Metabolism (In Vitro/Preclinical Research)

Radiolabeling is a critical technique in drug discovery and development that allows researchers to track the distribution, metabolism, and excretion (ADME) of a compound in vitro and in vivo. Positron Emission Tomography (PET) is a powerful imaging technique that utilizes compounds labeled with positron-emitting isotopes, such as Carbon-11 or Fluorine-18.

While general methods for the radiolabeling of morpholine-containing compounds exist, there are no specific, published studies detailing the radiolabeling of this compound for the purpose of investigating its biological distribution and metabolism. Such a study would provide valuable insights into its pharmacokinetic properties and its potential to reach its target tissues in a whole-organism context.

Commonly Used Positron-Emitting Isotopes for PET Imaging:

| Isotope | Half-life (minutes) | Application |

| Carbon-11 (¹¹C) | 20.4 | Allows for the labeling of a compound without altering its chemical structure. |

| Fluorine-18 (¹⁸F) | 109.8 | Longer half-life allows for more complex synthesis and longer imaging studies. |

| Nitrogen-13 (¹³N) | 9.97 | Used for specific applications, often in ammonia (B1221849) for myocardial perfusion imaging. |

| Oxygen-15 (¹⁵O) | 2.04 | Primarily used as radiolabeled water to measure blood flow. |

Future Directions and Emerging Research Avenues for 3 Cyclopropylmorpholine Hydrochloride

Integration with Advanced Bioinformatic and Chemoinformatic Approaches

The future investigation of 3-Cyclopropylmorpholine (B1422630) hydrochloride and its derivatives stands to benefit significantly from the integration of sophisticated bioinformatic and chemoinformatic tools. These computational approaches can accelerate the drug discovery and development process by providing predictive insights into the compound's behavior and potential applications.

In silico modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to correlate the structural features of 3-Cyclopropylmorpholine hydrochloride analogues with their biological activities. By systematically modifying the cyclopropyl (B3062369) or morpholine (B109124) moieties in a virtual environment, researchers can predict the impact of these changes on target binding and efficacy. nih.govnih.gov For instance, molecular docking and molecular dynamics (MD) simulations can elucidate the binding modes and stability of these compounds within the active sites of various enzymes or receptors. mdpi.comnih.gov Such studies can guide the rational design of new analogues with enhanced potency and selectivity. nih.gov

A potential chemoinformatic research workflow could involve:

Library Design: Generation of a virtual library of this compound analogues with diverse substitutions.

Property Prediction: Calculation of key physicochemical and pharmacokinetic properties (e.g., solubility, permeability, metabolic stability) using predictive models.

Virtual Screening: Docking of the virtual library against a panel of biological targets to identify potential hits.

QSAR Model Development: Building predictive models based on the biological data of a small set of synthesized analogues to guide further optimization.

Table 1: Representative Chemoinformatic Tools and Their Potential Application to this compound Research

| Tool/Technique | Application | Potential Insights |

| Molecular Docking | Predicting binding orientation and affinity | Identification of key interactions with target proteins. mdpi.comnih.gov |

| Molecular Dynamics | Simulating compound-target complex stability | Understanding the dynamic behavior and conformational changes upon binding. mdpi.comnih.gov |

| QSAR | Correlating chemical structure with activity | Guiding the design of analogues with improved biological activity. nih.gov |

| ADMET Prediction | Forecasting absorption, distribution, metabolism, excretion, and toxicity | Early-stage risk assessment and prioritization of compounds for synthesis. |

Exploration of Novel Synthetic Methodologies for this compound Analogues

The development of novel and efficient synthetic routes is crucial for expanding the chemical space around the this compound scaffold. While classical methods for the synthesis of morpholines are well-established, future research could focus on more innovative and sustainable approaches. researchgate.netnih.gov

One promising area is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction times, improve yields, and reduce the use of hazardous solvents in the synthesis of related heterocyclic compounds. Another avenue for exploration is flow chemistry, which offers precise control over reaction parameters and facilitates scalability.

Furthermore, the development of stereoselective synthetic methods will be critical for preparing enantiomerically pure analogues of this compound. This is particularly important as the stereochemistry of the cyclopropyl group and the morpholine ring can have a profound impact on biological activity.

Table 2: Comparison of Potential Synthetic Methodologies for this compound Analogues

| Methodology | Advantages | Potential Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. | Scalability can be a concern for industrial applications. |

| Flow Chemistry | Precise control, enhanced safety, easy scalability. | Initial setup costs can be high. |

| Stereoselective Synthesis | Access to single enantiomers, elucidation of structure-activity relationships. | May require chiral catalysts or starting materials, increasing cost. |

| Catalytic C-H Functionalization | Direct modification of the morpholine or cyclopropyl C-H bonds. | Achieving high regioselectivity and stereoselectivity can be difficult. |

Deepening Mechanistic Understanding of this compound Biological Interactions (In Vitro)

While preliminary studies may suggest potential biological activities for morpholine-containing compounds, a deeper mechanistic understanding of how this compound interacts with biological systems at the molecular level is essential. smolecule.com Future in vitro research should aim to move beyond simple activity screens to more detailed mechanistic studies.